molecular formula C9H9F3O3 B092289 Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate CAS No. 17515-73-0

Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate

Cat. No. B092289
CAS RN: 17515-73-0
M. Wt: 222.16 g/mol
InChI Key: BXGRWYGEMRIAHC-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate is a compound that belongs to the class of organic chemicals known as furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The specific structure of ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate includes additional functional groups such as a methyl group, a trifluoromethyl group, and an ester group attached to the furan ring.

Synthesis Analysis

The synthesis of furan derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds like 2,5-bis(hydroxymethyl)furan, a precursor for biobased polyesters, involves enzymatic polymerization with diacid ethyl esters . Similarly, the synthesis of ethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate, which shares a similar furan backbone, is achieved through chloroethylation . These methods highlight the diverse synthetic routes that can be employed to create furan derivatives, which may also be applicable to the synthesis of ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate.

Molecular Structure Analysis

The molecular structure of furan derivatives is crucial for their chemical properties and reactivity. For example, the structure of ethyl naphtho[2,1-b]furan-2-carboxylate was confirmed by X-ray diffraction studies, which revealed a planar furan ring stabilized by weak interactions . Although the specific molecular structure analysis of ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate is not provided, similar techniques can be used to determine its crystal structure and confirm the positions of its substituents.

Chemical Reactions Analysis

Furan derivatives undergo various chemical reactions, which are influenced by the substituents on the furan ring. For instance, the Knoevenagel condensation of 5-[3-(trifluoromethyl)phenyl]furan-2-carboxylate with active methyl or methylene groups has been studied, showing the reactivity of the furan ring in forming new carbon-carbon bonds . Additionally, the Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, a synthetic equivalent for trifluoropyruvate, leads to the formation of 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones . These reactions demonstrate the versatility of furan derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. For example, the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as the building block results in materials with specific molecular weights and physical properties . The presence of substituents like trifluoromethyl groups can significantly alter the chemical properties of the furan derivatives, such as their acidity, reactivity, and stability. The physical properties, such as melting and boiling points, solubility, and density, are also important characteristics that can be determined experimentally.

Scientific Research Applications

Thermodynamic Properties and Solubility Studies

EFMFC and its derivatives have been studied for their solubility in organic solvents and their thermodynamic properties. For example, Sobechko et al. (2019) investigated the temperature dependencies of the solubility of related furan carboxylic acids in solvents like acetonitrile and ethyl acetate. The study calculated enthalpies and entropies of mixing, establishing a compensating effect when mixed with solvents containing the carbonyl group (Sobechko et al., 2019).

Synthesis and Biological Activity

Research into the synthesis of EFMFC derivatives and their biological activity has been conducted. Phutdhawong et al. (2019) prepared derivatives from furfuryl alcohol and tested their cytotoxicity against cancer cell lines, indicating potential biomedical applications (Phutdhawong et al., 2019).

Electrochemical Applications

EFMFC and its derivatives have been explored for their potential in electrochemical applications. Ling et al. (2022) discussed the electrochemical reduction of a CMF derivative, demonstrating its utility in generating various biobased platform molecules, expanding the scope of renewable chemicals synthesis (Ling et al., 2022).

Catalytic Applications

The compound has been utilized in catalytic processes to facilitate the synthesis of complex organic molecules. Fu et al. (2012) found that ester derivatives of bromofuran, similar to EFMFC, can be used in palladium-catalysed direct arylation of heteroaromatics, offering a streamlined approach to biheteroaryl synthesis (Fu et al., 2012).

Advanced Material Synthesis

EFMFC serves as a precursor in the synthesis of advanced materials. For instance, Pevzner (2007) explored its reactions under various conditions to produce derivatives that could have implications in materials science, demonstrating the versatility of EFMFC in synthesizing new compounds with potential applications in various fields (Pevzner, 2007).

properties

IUPAC Name

ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O3/c1-3-14-8(13)6-4-5(2)15-7(6)9(10,11)12/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGRWYGEMRIAHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371913
Record name Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate

CAS RN

17515-73-0
Record name Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)valerate (40 g, 167 mmol) in toluene (250 ml) was added p-toluenesulfonic acid (3 g, 16 mmol) and the mixture was heated under reflux overnight in a Dean-Stark apparatus under dehydrated conditions. The reaction solution was concentrated. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1) to give ethyl 5-methyl-2-(trifluoromethyl)-3-furancarboxylate (25.8 g, 70%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

24 g of the product of Stage A were mixed in 150 ml of toluene and 1.85 g of toluenesulfonic acid were added. The mixture was refluxed for 20 hours. The solvent was evaporated under reduced pressure at 40° C. The residue was chromatographed on silica (eluent: 95/5 hexane/ethyl acetate) to obtain 13.5 g of the expected product.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step Two

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